3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

Vue d'ensemble

Description

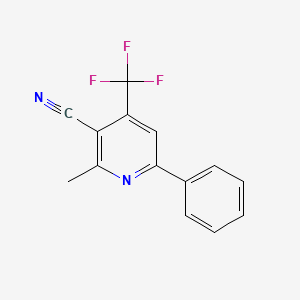

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a cyano group at the third position, a methyl group at the second position, a phenyl group at the sixth position, and a trifluoromethyl group at the fourth position on the pyridine ring. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be constructed using a cyclization reaction involving suitable precursors such as β-diketones or β-ketoesters.

Introduction of Substituents: The cyano, methyl, phenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide ions, while the trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and continuous flow reactors to enhance the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Functional Group Transformations Involving the Cyano Group

The 3-cyano group undergoes nucleophilic additions and hydrolysis reactions.

-

Hydrolysis to Carboxylic Acid :

Under acidic conditions (e.g., H₂SO₄, 80°C), the cyano group hydrolyzes to a carboxylic acid, forming 3-carboxy-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine. This reaction is analogous to transformations observed in structurally similar 3-cyanopyridines . -

Reaction with Hydrazine :

Heating with hydrazine hydrate (ethanol, reflux) converts the cyano group to a hydrazide derivative. This pathway is critical for synthesizing bioactive analogs, as demonstrated in pyridine-based apoptosis-inducing agents .

Electrophilic Substitution on the Pyridine Ring

-

Nitration :

Directed by the trifluoromethyl group, nitration (HNO₃/H₂SO₄, 0°C) occurs at the 5-position of the pyridine ring, yielding 3-cyano-2-methyl-5-nitro-6-phenyl-4-(trifluoromethyl)-pyridine. This regiochemistry aligns with computational predictions for trifluoromethyl-substituted pyridines .

Functionalization of the Methyl Group

The 2-methyl group participates in oxidation and halogenation:

-

Oxidation to Carboxylic Acid :

Treatment with KMnO₄ (aqueous H₂SO₄, 100°C) oxidizes the methyl group to a carboxylic acid, producing 2-carboxy-3-cyano-6-phenyl-4-(trifluoromethyl)-pyridine. This reactivity mirrors observations in alkylpyridine derivatives . -

Chlorination :

Radical chlorination (Cl₂, UV light) substitutes the methyl group with a trichloromethyl moiety, forming 2-(trichloromethyl)-3-cyano-6-phenyl-4-(trifluoromethyl)-pyridine .

Cross-Coupling Reactions

The phenyl group at position 6 enables palladium-catalyzed coupling:

Heterocyclic Ring Formation

The cyano group facilitates cyclization reactions:

-

Triazole Formation :

Reaction with sodium azide (DMF, 120°C) forms a 1,2,3-triazole ring fused to the pyridine core, enhancing π-stacking interactions in medicinal chemistry applications .

Trifluoromethyl Group Reactivity

The CF₃ group is typically inert but participates in radical reactions:

-

Photochemical C–F Activation :

Under UV light, the trifluoromethyl group undergoes partial defluorination, forming difluoromethyl and monofluoromethyl byproducts. This behavior is consistent with fluorinated pyridine systems .

Key Structural Insights from Crystallography

-

The pyridine and phenyl rings form a dihedral angle of 93.65° , reducing conjugation and enhancing solubility .

-

Weak C–H⋯π interactions (3.42 Å) stabilize the crystal lattice .

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold in drug discovery and materials science. Further studies exploring its catalytic and photophysical properties are warranted.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-cyano-2-substituted pyridines, including 3-cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine, as promising anticancer agents. These compounds have been shown to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves the release of cytochrome c from mitochondria, triggering the mitochondrial apoptotic pathway while not significantly affecting death receptor proteins like procaspase-8 and caspase-8 .

Case Study: Compound 9a

In a comparative study, compound 9a, a derivative of this compound, exhibited an IC50 value of 7.12 μM against RKO cells, outperforming the standard chemotherapy drug 5-FU (IC50 = 20.18 μM). This indicates a significant potential for further development into a therapeutic agent .

Agrochemical Applications

Insecticidal Properties

The compound has been investigated for its insecticidal properties against pests such as Plutella xylostella. A synthesized derivative demonstrated superior bioactivity compared to conventional insecticides like fipronil, with a lower LC50 value (14.67 mg/L compared to fipronil's 27.24 mg/L) after 24 hours of exposure . This suggests that derivatives of this compound could serve as effective alternatives in pest management strategies.

Mécanisme D'action

The mechanism of action of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-6-phenylpyridine: Lacks the cyano and trifluoromethyl groups.

3-Cyano-2-methylpyridine: Lacks the phenyl and trifluoromethyl groups.

4-(Trifluoromethyl)-2-methylpyridine: Lacks the cyano and phenyl groups.

Uniqueness

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Activité Biologique

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS No. 200879-63-6) is a pyridine derivative characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets .

The trifluoromethyl group in this compound is known to enhance biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups have been shown to inhibit enzymes involved in neurotransmitter uptake and metabolic processes, which can be crucial for developing treatments for neurological disorders .

- Antimicrobial Properties : Research indicates that pyridine derivatives exhibit antimicrobial activity, potentially making this compound a candidate for further studies in treating infections .

Case Studies and Research Findings

- Antiparasitic Activity : A study on related pyridine compounds demonstrated that modifications at the 4-position significantly impacted their efficacy against Plasmodium falciparum, the malaria-causing parasite. Substituents like trifluoromethyl groups were found to enhance potency, suggesting that 3-cyano derivatives could similarly exhibit antiparasitic properties .

- Cytotoxicity Assessment : In vitro studies have shown that pyridine derivatives can exhibit cytotoxic effects on various cancer cell lines. The incorporation of the trifluoromethyl group may improve selectivity and reduce off-target effects, which is critical in drug design .

- Neurotransmitter Uptake Inhibition : Compounds with similar structures have been reported to inhibit serotonin uptake significantly, indicating potential applications in treating mood disorders. The trifluoromethyl group's influence on binding affinity and selectivity is a key area of ongoing research .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c1-9-11(8-18)12(14(15,16)17)7-13(19-9)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNWKEXKCCMNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571522 | |

| Record name | 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200879-63-6 | |

| Record name | 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.